B1578026 Beta-defensin118

Beta-defensin118

Cat. No.: B1578026
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)

Host defense peptides (HDPs), often used interchangeably with antimicrobial peptides (AMPs), are evolutionarily ancient components of the innate immune system found in a vast array of organisms, from microbes to humans. jmb.or.krwikipedia.org These peptides are generally small, typically consisting of 12 to 50 amino acids, and are characterized by their cationic (positively charged) and amphipathic nature. mdpi.comubc.ca This structure allows them to interact with and disrupt the negatively charged membranes of microbes, leading to cell death. mdpi.comubc.ca

Beyond their direct antimicrobial actions against bacteria, fungi, and enveloped viruses, HDPs exhibit a wide range of immunomodulatory functions. jmb.or.krmdpi.comnih.gov They can influence inflammatory responses, promote wound healing, and bridge the innate and adaptive immune systems. jmb.or.krnih.gov The term HDP is increasingly favored as it more accurately reflects this broader spectrum of activities beyond simply killing microbes. wikipedia.org

Classification of Defensins: Alpha, Beta, and Theta Subfamilies

Alpha-defensins are primarily found in neutrophils, certain macrophages, and the Paneth cells of the small intestine in humans and some other mammals. wikipedia.orgebi.ac.uk

Beta-defensins are more widely distributed and are typically produced by epithelial cells in various tissues, including the skin, respiratory tract, and reproductive organs. ebi.ac.ukscielo.br

Theta-defensins are unique, circular peptides formed from the ligation of two truncated alpha-defensin precursors. windows.net They have been identified in some non-human primates, but in humans, the corresponding genes have become pseudogenes due to a premature stop codon. frontiersin.orgwindows.net

Structural and Functional Distinctions of Beta-Defensins

Beta-defensins are distinguished from alpha-defensins by the connectivity of their six cysteine residues, which form disulfide bonds in a Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 pattern. academie-sciences.fracs.org This specific bonding arrangement stabilizes their characteristic three-stranded anti-parallel β-sheet structure. acs.orgnih.gov While the core structure is conserved, the amino acid sequences of beta-defensins are highly variable, which contributes to their diverse functions. physiology.org

Functionally, beta-defensins possess broad-spectrum antimicrobial activity. acs.org Their cationic nature facilitates attraction to and insertion into the negatively charged membranes of pathogens, leading to membrane disruption and cell lysis. ebi.ac.ukphysiology.org Beyond this direct microbicidal role, many beta-defensins, including DEFB118, are involved in modulating immune responses and have been implicated in reproductive processes. physiology.orgnih.govnih.gov

Genetic Locus and Evolutionary Context of Beta-Defensin 118 (DEFB118)

The gene encoding Beta-defensin 118, DEFB118, is located on the long arm of human chromosome 20, specifically in the 20q11.21 region. origene.comscbt.com This gene is part of a cluster of other beta-defensin genes, a common organizational feature for this gene family. nih.govorigene.com

Gene Cluster and Divergence within the Beta-Defensin Family

The clustering of beta-defensin genes is a result of gene duplication events throughout evolution. nih.govjabg.org These clusters are found across various vertebrate species, though the number of genes and clusters can vary significantly. physiology.orgjabg.org For instance, while chickens have a single beta-defensin gene cluster, humans have five, and cattle have at least four. physiology.orgd-nb.info

The evolution of the beta-defensin family is characterized by a "birth-and-death" model, where new genes arise through duplication, and some become non-functional pseudogenes over time. nih.govjabg.org This rapid evolution, driven by positive selection, allows for the diversification of defensin (B1577277) functions, likely in response to co-evolution with pathogens and specialization in different tissues, such as the reproductive tract. physiology.orgnih.gov Comparative genomics suggests that beta-defensins are the ancestral form from which alpha-defensins, and subsequently theta-defensins, arose after the divergence of mammals from other vertebrates. physiology.orgd-nb.infoosti.gov The DEFB118 gene itself is expressed in the male reproductive tract and its protein product binds to sperm, suggesting a specialized role in both host defense and reproductive functions. nih.govnih.govorigene.com

FeatureDescription
Gene Name defensin beta 118
Symbol DEFB118
Synonyms DEFB-18, ESP13.6
Locus 20q11.21
Function Antimicrobial peptide with roles in innate immunity and reproduction. Binds to sperm and shows activity against bacteria like E. coli. nih.govorigene.com

Properties

bioactivity

Antibacterial

sequence

AYSGEKKCWNRSGHCRKQCKDGEAVKDTCKNLRACCVPSNEDH

Origin of Product

United States

Expression and Transcriptional Regulation of Beta Defensin 118

Regulation of DEFB118 Gene Expression

Induction by Microbial Components: Candida albicans β-Glucan Particles

Recent research has highlighted the role of specific microbial components in modulating the expression of DEFB118. Notably, β-glucan particles (β-GPs) from the fungal pathogen Candida albicans have been identified as potent inducers of DEFB118 mRNA expression in certain cell types. scielo.brnih.gov

A study investigating the response of oral fibroblasts to C. albicans demonstrated that both live and heat-killed forms of the fungus could significantly increase the mRNA expression of DEFB118. nih.govscielo.br Further investigation revealed that β-GPs derived from C. albicans were sufficient to induce this upregulation in oral immortalized fibroblasts (GT1) and primary oral fibroblasts. nih.govscielo.br This suggests that oral fibroblasts can recognize β-glucan, a key component of the fungal cell wall, leading to an enhanced antifungal defense through the production of DEFB118. scielo.br

Interestingly, the response to C. albicans β-GPs appears to be cell-type specific. While oral fibroblasts showed a significant increase in DEFB118 mRNA, oral keratinocytes (RT7) did not exhibit the same induction in response to β-GPs, even though their DEFB118 expression was increased by whole live or heat-killed C. albicans. nih.govscielo.br This indicates that different cell types may utilize distinct recognition and signaling pathways in response to the same microbial stimulus. scielo.br

The table below summarizes the findings on the induction of defensin (B1577277) gene expression by heat-killed C. albicans in oral immortalized fibroblasts from a microarray analysis.

GeneFold Change (vs. non-treated)
DEFB118 >2
DEFB129 >2
DEFA1 >2

Data from a microarray analysis of 24,000 genes, where these three defensin genes showed the highest levels of changed expression. scielo.br

The mechanism by which oral fibroblasts recognize β-glucans to induce DEFB118 expression is not fully elucidated. While Dectin-1 is a known receptor for β-glucans, knockdown of Dectin-1 in oral fibroblasts did not affect the β-GP-induced expression of DEFB118 mRNA, suggesting the involvement of an alternative recognition pathway. scielo.br

Influence of Pro-inflammatory Cytokines and Infection Signals (General Beta-Defensin Induction Principles)

The expression of beta-defensins, including potentially DEFB118, is intricately linked to the inflammatory milieu and the presence of infection signals. Generally, beta-defensins are induced by pro-inflammatory cytokines and microbial components, acting as a crucial part of the host's innate defense. nih.govmdpi.com

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are well-established inducers of beta-defensin expression in various epithelial cells. frontiersin.orgfrontiersin.org For example, IL-1β and TNF-α have been shown to drive the expression of other beta-defensins like DEFB4A and DEFB103 in endometrial and trophoblast cells. frontiersin.org While direct evidence for the induction of DEFB118 by these specific cytokines is still emerging, the general principle of cytokine-mediated defensin upregulation is a cornerstone of innate immunity. frontiersin.org

Infection signals, such as the presence of lipopolysaccharide (LPS) from Gram-negative bacteria, also trigger the expression of beta-defensins. mdpi.com This response is often mediated through pattern recognition receptors like Toll-like receptors (TLRs). mdpi.com For instance, the TLR4/NF-κB pathway is a critical regulator of beta-defensin expression in response to LPS. mdpi.com Interestingly, a truncated form of the DEFB118 peptide has been shown to bind strongly to LPS and inhibit the subsequent inflammatory cytokine production in macrophages, suggesting a modulatory role for DEFB118 in the inflammatory response to bacterial endotoxins. nih.gov

Furthermore, studies have shown that DEFB118 can downregulate the expression of inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, that are induced by E. coli challenge in intestinal epithelial cells. nih.gov This suggests a dual function for DEFB118: direct antimicrobial activity and modulation of the host inflammatory response.

The table below provides a summary of the general principles of beta-defensin induction by various stimuli.

Inducing StimulusKey Mediators/PathwaysEffect on Beta-Defensin Expression
Microbial Components (e.g., LPS, LTA)TLRs (e.g., TLR2, TLR4), NF-κB pathwayInduction
Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)Cytokine receptors and downstream signalingInduction
Bacterial InfectionPathogen-Associated Molecular Patterns (PAMPs) recognitionInduction
Fungal Infection (e.g., C. albicans)Recognition of fungal components (e.g., β-glucan)Induction

Molecular Mechanisms of Beta Defensin 118 Antimicrobial Activity

Broad-Spectrum Efficacy Against Pathogenic Microorganisms

DEFB118 exhibits a wide range of antimicrobial activity, effectively targeting both gram-negative and gram-positive bacteria, as well as certain fungi. nih.govnih.govgenecards.orguniprot.orguniprot.orgebi.ac.uk This broad-spectrum capability underscores its importance in the innate immune system.

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella typhimurium)

Research has demonstrated the potent antibacterial effect of DEFB118 against various gram-negative bacteria. nih.govnih.govgenecards.orguniprot.orguniprot.orgebi.ac.uk Studies have shown that incubation with DEFB118 significantly reduces the survival of Escherichia coli. oup.comnih.govwikigenes.org For instance, a concentration of 10 μg/ml of DEFB118 led to an 80% reduction in E. coli survival after 60 minutes, while 25 μg/ml resulted in a 95% reduction. oup.comnih.gov Further increases in concentration to 50 and 100 μg/ml diminished survival to less than 2% and 1%, respectively. nih.gov

The antimicrobial activity is quantified by the minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Gram-Negative Bacteria MIC (μg/mL) Reference
Escherichia coli K884 nih.govnih.gov
Escherichia coli DH5α4 nih.govnih.gov
Salmonella typhimurium8 nih.gov

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

DEFB118 is also effective against gram-positive bacteria. nih.govnih.govgenecards.orguniprot.orguniprot.orgebi.ac.uk It has shown strong antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov

Gram-Positive Bacteria MIC (μg/mL) Reference
Staphylococcus aureus4 nih.govnih.gov
Bacillus subtilis4 nih.govnih.gov

Antifungal Properties (e.g., Candida albicans)

In addition to its antibacterial effects, DEFB118 demonstrates significant antifungal properties. nih.govscielo.brbvsalud.orgnih.govscielo.br Specifically, recombinant DEFB118 has been shown to decrease the survival of Candida albicans in a dose-dependent manner. nih.govscielo.brbvsalud.orgnih.gov However, its antifungal activity appears to be selective, as it did not affect the survival of Candida glabrata strains in the same studies. nih.govbvsalud.orgnih.gov

Direct Antimicrobial Action at the Pathogen Interface

The primary mechanism by which DEFB118 exerts its antimicrobial effect is through direct interaction with and disruption of the microbial cell membrane. nih.govwikigenes.orgnih.gov This action leads to the permeabilization of the membrane, causing leakage of intracellular contents and ultimately, cell death. nih.govprospecbio.comfrontiersin.org

Membrane Permeabilization and Disruption of Bacterial Membranes

DEFB118 causes rapid permeabilization of bacterial membranes, leading to morphological changes on the bacterial surface. genecards.orguniprot.orguniprot.orgnih.govwikigenes.orgnih.gov This membrane-disruptive mechanism is a key feature of its bactericidal activity. nih.govwikigenes.org Studies have shown that this activity is dependent on the structural integrity of the peptide, as reduction of its disulfide bonds and alkylation of its cysteines result in a complete loss of antibacterial function. nih.gov

In gram-negative bacteria, DEFB118 acts on both the outer and inner membranes. genecards.orguniprot.orguniprot.orgnih.govwikigenes.org This dual action ensures a comprehensive disruption of the bacterial cell envelope. The initial electrostatic interaction between the cationic defensin (B1577277) and the negatively charged bacterial surface is a critical first step. frontiersin.org Following this, the peptide can insert itself into the membranes, leading to the formation of pores or a general destabilization, a process sometimes described by the "carpet model". frontiersin.org This permeabilization of both membranes is a rapid process, contributing to the potent and efficient killing of bacteria. nih.gov Furthermore, DEFB118 has a high affinity for lipopolysaccharides (LPS), a major component of the outer membrane of gram-negative bacteria, which may facilitate its disruptive action. genecards.orguniprot.orguniprot.org

Induction of Morphological Alterations in Bacterial Surfaces

A primary mechanism of action for DEFB118 involves the direct disruption of the bacterial cell membrane, leading to significant morphological changes. wikigenes.org Studies using scanning electron microscopy have revealed that exposure of Escherichia coli to DEFB118 results in striking alterations to the bacterial surface. wikigenes.orgnih.gov These changes include membrane wrinkling and blebbing, indicative of a compromised cell envelope. oup.com This rapid permeabilization of both the outer and inner membranes of E. coli is a key feature of its membrane-disruptive killing mechanism. wikigenes.orgnih.govuniprot.org The peptide's ability to alter bacterial morphology is a direct consequence of its interaction with the lipid bilayer, leading to a loss of membrane integrity. nih.govscbt.com

Inhibition of Essential Cellular Processes in Microorganisms

Beyond direct membrane damage, DEFB118 exerts its antimicrobial effects by inhibiting vital cellular processes within the targeted microorganisms.

Research has shown that DEFB118 can inhibit the synthesis of essential macromolecules in bacteria. mdpi.comnih.gov Studies in E. coli have demonstrated that DEFB118 disrupts the synthesis of DNA, RNA, and proteins. oup.com The inhibition of RNA synthesis appears to occur first, followed by the cessation of DNA and protein synthesis. oup.com This disruption of macromolecular synthesis is considered a primary effect at the cell membrane level, suggesting that the initial damage to the membrane leads to a cascade of events that halt these critical cellular functions. wikigenes.orgnih.gov

DEFB118 has been found to inhibit the adhesion of bacteria to host epithelial cells. uniprot.orggenecards.org Specifically, it has been shown to interfere with the adhesion of E. coli to intestinal epithelial enterocytes. uniprot.orggenecards.org This action is crucial in preventing the initial stages of infection, as bacterial attachment to host cells is often a prerequisite for colonization and subsequent pathogenesis. By blocking this interaction, DEFB118 helps to prevent the establishment of infection.

The antimicrobial activity of many defensins, including beta-defensins, is attributed to their ability to form pores in microbial membranes. oup.comacademie-sciences.fr This process begins with the electrostatic attraction between the cationic defensin and the negatively charged components of the microbial cell surface. academie-sciences.fr Following this initial binding, the defensin inserts into the lipid bilayer, leading to membrane destabilization and the formation of pores. oup.com These pores disrupt the transmembrane potential and lead to the leakage of intracellular contents, ultimately resulting in cell lysis. jmb.or.krfrontiersin.org While the precise pore structure formed by DEFB118 is still under investigation, the rapid permeabilization of bacterial membranes strongly suggests a pore-forming mechanism. wikigenes.orgnih.govuniprot.org Different models for pore formation by defensins have been proposed, including the "barrel-stave," "toroidal," and "carpet-like" models. jmb.or.krresearchgate.net

Interactions with Microbial Pathogen-Associated Molecular Patterns (PAMPs)

A key aspect of the innate immune response involves the recognition of conserved microbial structures known as Pathogen-Associated Molecular Patterns (PAMPs). DEFB118 plays a role in this process through its direct interaction with these molecules.

High-Affinity Binding to Bacterial Lipopolysaccharides (LPS)

DEFB118 has been shown to bind with high affinity to lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. uniprot.orggenecards.orgrcsb.org LPS is a potent PAMP that can trigger a strong inflammatory response in the host. frontiersin.org Research has demonstrated that a truncated form of the DEFB118 peptide exhibits a prominent ability to bind to LPS, with a dissociation constant (KD) of 2.94 nM. nih.gov This strong binding is thought to prevent LPS from interacting with its receptor on host immune cells, thereby neutralizing its inflammatory effects. nih.gov By sequestering LPS, DEFB118 not only contributes to the direct killing of bacteria but also modulates the host's immune response to infection. uniprot.orggenecards.org

Table of Compounds

Compound Name
Beta-defensin 118 (DEFB118)
Lipopolysaccharide (LPS)
Ciprofloxacin
Rifampicin
Tetracycline

Interactive Data Table: Antimicrobial Activity of Beta-Defensin 118 against E. coli

Concentration (μg/ml)Incubation Time (min)Bacterial Survival (%)Reference
106020 wikigenes.orgnih.gov
25605 wikigenes.orgnih.gov
5060<2 nih.gov
10060<1 nih.gov

Implications for LPS Neutralization and Immunoregulation

Beta-defensin 118 (DEFB118) demonstrates significant immunomodulatory functions, primarily through its potent ability to bind and neutralize lipopolysaccharide (LPS). genecards.orguniprot.orguniprot.org LPS, a major component of the outer membrane of Gram-negative bacteria, is a powerful trigger of inflammatory responses. The interaction between DEFB118 and LPS has critical implications for controlling infection and regulating the host's immune reaction.

Research has shown that DEFB118 possesses a high binding affinity for LPS. genecards.orguniprot.orgnih.gov A study focusing on the truncated core region of the DEFB118 peptide revealed a prominent potency for binding to LPS, with a dissociation constant (K D) of 2.94 nM. nih.gov This strong binding is believed to be a key mechanism through which DEFB118 exerts its immunoregulatory effects. By sequestering LPS, DEFB118 may prevent it from interacting with its cellular receptors, such as Toll-like receptor 4 (TLR4), on immune cells. nih.gov This action effectively blunts the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

The capacity of DEFB118 to neutralize LPS directly translates into anti-inflammatory activity. In vitro experiments using macrophage cell lines (RAW264.7) have demonstrated that the DEFB118 core peptide significantly inhibits the expression of LPS-induced inflammatory cytokines at the mRNA level. nih.gov Specifically, the expression of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) were all reduced. nih.gov This inhibition of gene expression was matched by a corresponding decrease in the secretion of IL-6 and TNF-α proteins. nih.gov Further studies using intestinal porcine epithelial cells (IPEC-J2) challenged with E. coli also found that DEFB118 downregulated the expression of IL-1β and TNF-α. nih.gov These findings underscore the role of DEFB118 in protecting host tissues from excessive inflammation during bacterial challenges. nih.gov

Research Findings on Beta-Defensin 118 and LPS Interaction

ParameterFindingCell LineSource
LPS-Binding Affinity (KD)2.94 nMN/A (in vitro assay) nih.gov
Inhibition of Cytokine mRNASignificantly inhibited LPS-induced IL-1α, IL-1β, IL-6, and TNF-αRAW264.7 macrophages nih.gov
Inhibition of Cytokine SecretionDecreased secretion of IL-6 and TNF-αRAW264.7 macrophages nih.gov
Downregulation of Inflammatory CytokinesDecreased expression of IL-1β and TNF-α upon E. coli K88 challengeIPEC-J2 cells nih.gov

The dual capacity of DEFB118 to act as a direct antimicrobial agent and as a modulator of the innate immune response highlights its importance in host defense. nih.govresearchgate.net By neutralizing LPS, it not only helps to control the inflammatory sequelae of bacterial infections but also contributes to maintaining immune homeostasis, particularly in sensitive environments like the male reproductive tract where it is predominantly expressed. nih.govresearchgate.net

Immunomodulatory Roles and Signaling Pathways of Beta Defensin 118

Regulation of Host Inflammatory Responses

DEFB118 demonstrates a capacity to actively temper host inflammatory reactions, particularly in the context of bacterial challenges. This modulation is critical for preventing excessive inflammation that can lead to tissue damage. Studies show that DEFB118 can alleviate inflammation induced by pathogens like enterotoxigenic Escherichia coli (ETEC). nih.govnih.gov

A key aspect of DEFB118's anti-inflammatory effect is its ability to suppress the production of key pro-inflammatory cytokines. In studies using porcine intestinal epithelial cells (IPEC-J2) challenged with ETEC, pretreatment with DEFB118 significantly decreased the expression of Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.govresearchgate.net Similarly, in response to E. coli K88, DEFB118 downregulated the expression of IL-1β and TNF-α. nih.gov Further research on a truncated core peptide of DEFB118 showed it significantly inhibited the mRNA levels and secretion of these same cytokines in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov This consistent downregulation across different cell types and challenges underscores a primary mechanism of its immunomodulatory function. nih.govnih.gov

Table 1: Effect of Beta-Defensin 118 on Pro-inflammatory Cytokine Expression

Cell LineChallengeCytokineObserved EffectReference
IPEC-J2 (Porcine Intestinal Epithelial)ETECIL-1β, IL-6, TNF-αSignificantly decreased expression nih.gov
IPEC-J2 (Porcine Intestinal Epithelial)E. coli K88IL-1β, TNF-αSignificantly downregulated expression nih.gov
RAW264.7 (Murine Macrophage)LPSIL-1β, IL-6, TNF-αSignificantly inhibited mRNA levels and protein secretion nih.gov

In addition to curbing cytokine production, DEFB118 protects host cells by reducing apoptosis, or programmed cell death, during microbial attack. nih.gov In ETEC-challenged IPEC-J2 cells, pretreatment with DEFB118 significantly decreased the number of apoptotic cells. nih.govnih.gov This protective effect is linked to the downregulation of critical genes involved in the apoptosis cascade. Specifically, the expression of caspase 3, caspase 8, and caspase 9 was reduced in the presence of DEFB118 during ETEC exposure. nih.govresearchgate.net Another study confirmed that DEFB118 decreased cell apoptosis during the late phase in IPEC-J2 cells challenged with E. coli K88. nih.gov

Table 2: Effect of Beta-Defensin 118 on Apoptosis Markers in ETEC-Challenged IPEC-J2 Cells

Apoptotic MarkerObserved EffectReference
Apoptotic Cell RateSignificantly reduced nih.gov
Caspase 3 ExpressionDownregulated nih.gov
Caspase 8 ExpressionSignificantly downregulated nih.gov
Caspase 9 ExpressionSignificantly downregulated nih.gov

The anti-inflammatory and anti-apoptotic effects of DEFB118 are mediated through its influence on key intracellular signaling pathways. Research has demonstrated that DEFB118 exerts its regulatory function by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov In ETEC-challenged IPEC-J2 cells, DEFB118 suppressed critical proteins in this pathway, including the nuclear factor-kappa-B inhibitor alpha (IκB-α) and NF-κB itself. nih.govresearchgate.net The inhibition of the NF-κB pathway is a central mechanism that leads to the observed reduction in inflammatory cytokines and cell apoptosis. nih.govnih.gov

The interaction with Toll-like Receptor (TLR) signaling, particularly TLR4, is also implicated. TLRs are crucial for recognizing pathogen-associated molecular patterns like LPS. nih.gov While many beta-defensins are known to modulate TLR signaling, evidence for DEFB118 suggests an indirect mechanism. nih.govfrontiersin.org A truncated form of DEFB118 was found to bind to LPS with very high affinity. nih.gov This strong binding may prevent LPS from interacting with its receptor, TLR4, thereby inhibiting the downstream inflammatory cascade. nih.gov This suggests that DEFB118 can neutralize a key bacterial trigger before it activates pro-inflammatory pathways. nih.govuniprot.org

Contribution to Epithelial Cell Homeostasis and Protection

DEFB118's role extends to the direct protection and maintenance of epithelial cells, which form the primary barrier against pathogens. nih.gov

Studies have shown that DEFB118 can directly enhance the survival of epithelial cells during a microbial challenge. nih.govnih.gov In experiments with IPEC-J2 cells, pretreatment with DEFB118 significantly increased cell viability when the cells were subsequently exposed to ETEC or E. coli K88. nih.govnih.gov This finding indicates that DEFB118 not only mitigates the inflammatory damage but also actively supports the resilience of epithelial cells under stress.

The intestinal epithelium's function as a physical barrier is paramount and depends on the integrity of tight junctions between cells. nih.gov Pathogenic microorganisms can disrupt these junctions, compromising barrier function. DEFB118 has been shown to counteract this effect. In IPEC-J2 cells challenged by ETEC, DEFB118 pretreatment significantly increased the abundance of Zonula Occludens-1 (ZO-1), a major tight junction protein. nih.govnih.gov By bolstering the expression of this critical protein, DEFB118 helps to maintain the mucosal epithelial barrier, which is the first line of defense against the invasion of intestinal pathogens. nih.gov

Chemoattractant Properties and Immune Cell Recruitment

Beta-defensin 118 (DEFB118), a member of the diverse family of host defense peptides, is increasingly recognized for its role in orchestrating immune responses, extending beyond its direct antimicrobial activities. A key aspect of its immunomodulatory function lies in its ability to attract and recruit various immune cells to sites of infection or tissue injury. This chemoattractant capability is a hallmark of the broader beta-defensin family and positions these peptides as critical mediators in the initiation and amplification of both innate and adaptive immunity.

General Beta-Defensin Function as Chemotactic Agents for Leukocytes and Dendritic Cells

Beta-defensins, as a group, are well-established as potent chemotactic agents for a range of leukocytes. frontiersin.orgnih.gov Their structural similarity to chemokines, a family of small cytokines with chemoattractant properties, has been noted. frontiersin.org Like chemokines, defensins can bind to glycosaminoglycans and form oligomers. frontiersin.org This functional parallel highlights their integral role in bridging the innate and adaptive immune systems.

At low concentrations, various human beta-defensins effectively attract immune cells such as immature dendritic cells, memory T cells, monocytes, and activated neutrophils. frontiersin.orgnih.gov For instance, human beta-defensin 2 (hBD-2) and human beta-defensin 3 (hBD-3) are known to recruit memory T cells and immature dendritic cells. nih.gov This recruitment is often mediated through specific chemokine receptors. Several beta-defensins, including hBD-1, hBD-2, and hBD-3, have been shown to interact with the C-C chemokine receptor 6 (CCR6), which is expressed on immature dendritic cells and certain T cell subsets. mdpi.commdpi.com The interaction with CCR6 can induce the migration of these cells to sites of inflammation. mdpi.com Furthermore, some beta-defensins can also engage other receptors, such as CCR2, to attract monocytes. mdpi.comaai.org

The chemoattraction of dendritic cells is particularly significant. As professional antigen-presenting cells, the recruitment of immature dendritic cells to a site of infection or injury is a crucial first step in initiating an antigen-specific adaptive immune response. jmb.or.kr By attracting these cells, beta-defensins facilitate the uptake, processing, and presentation of foreign antigens, ultimately leading to the activation of T cells and the development of immunological memory. jmb.or.kr

Beyond direct chemoattraction, beta-defensins can also indirectly promote immune cell recruitment by inducing the expression of other chemokines in various cell types, further amplifying the inflammatory cascade. researchgate.net

Beta-DefensinRecruited Immune CellsAssociated Receptors
hBD-1Immature Dendritic Cells, Memory T CellsCCR6
hBD-2Immature Dendritic Cells, Memory T Cells, Neutrophils, Mast CellsCCR6
hBD-3Immature Dendritic Cells, Memory T Cells, MonocytesCCR6
hBD-4MonocytesNot specified

Conceptual Framework as an Endogenous Alarmin in Tissue Damage and Infection

The concept of "alarmins" provides a valuable framework for understanding the multifaceted roles of beta-defensins, including DEFB118, in response to danger signals. Alarmins are endogenous molecules released upon cell or tissue damage that signal the presence of a threat to the immune system. nih.gov They are characterized by their ability to recruit and activate innate immune cells, thereby bridging the gap to the adaptive immune response. nih.gov

Beta-defensins fit the description of endogenous alarmins as they are released by epithelial cells and immune cells in response to infection and inflammation. researchgate.netnih.gov Their functions align with the key principles of alarmins:

Recruitment and Activation of Innate Immune Cells: As detailed above, beta-defensins are potent chemoattractants for various innate immune cells. nih.gov

Promotion of Adaptive Immunity: By recruiting and activating dendritic cells, beta-defensins play a pivotal role in initiating adaptive immune responses. nih.gov

Recent studies have highlighted the role of specific beta-defensins as alarmins that can enhance inflammatory responses. For example, human beta-defensin 2 and 3 can complex with self or foreign DNA, promoting its uptake by plasmacytoid dendritic cells in a TLR9-dependent manner. aai.org This leads to the production of IFN-α, a key cytokine in antiviral immunity and a mediator of autoimmune inflammation. aai.org This function as an enhancer of inflammation mediated by IFN-α underscores their role in activating myeloid dendritic cells at sites of infection or tissue damage. aai.org

The release of beta-defensins during tissue injury not only serves as a direct defense mechanism against invading microbes but also as a crucial signal to the host's immune system, initiating a cascade of events aimed at resolving the damage and eliminating the threat. researchgate.netnih.gov This dual function as both an antimicrobial agent and an immune signaling molecule solidifies the position of beta-defensins as critical endogenous alarmins in the complex interplay between tissue homeostasis, infection, and inflammation.

Physiological Significance and Systemic Contributions of Beta Defensin 118

Role in Male Reproductive Tract Innate Immunity

DEFB118 is a significant contributor to the innate immunity of the male reproductive tract, where it is involved in protecting sperm from microbial threats and participates in the sperm maturation process. oup.comnih.gov Its expression in the epididymis is regulated by androgens. genecards.org

Protection of Sperm against Microbial Attack

DEFB118 exhibits potent, dose-dependent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus. genecards.orguniprot.orgscispace.com This antimicrobial action is crucial for protecting spermatozoa from potential pathogens in both the male and female reproductive tracts. oup.comnih.gov The mechanism of action involves the rapid permeabilization of bacterial membranes, leading to the disruption of the cell structure and leakage of cellular contents. oup.comscispace.com Studies have shown that DEFB118 causes significant morphological alterations to the bacterial surface. scispace.comnih.gov Unlike its effect on microbes, DEFB118 does not appear to damage eukaryotic cells, such as sperm, making it an effective and specific protector. oup.comnih.gov

The antimicrobial efficacy of DEFB118 against E. coli is detailed in the table below:

DEFB118 Concentration (µg/ml)Bacterial Survival (%) after 60 minutes
1020%
255%
50<2%
100<1%
Data derived from studies on the antibacterial activity of DEFB118. scispace.comnih.gov

Contribution to Sperm Maturation Processes

Beyond its defensive role, DEFB118 is implicated in the complex process of sperm maturation that occurs as spermatozoa transit through the epididymis. oup.comnih.gov During this journey, sperm acquire motility and the ability to fertilize an egg. oup.com A variety of proteins, including DEFB118, are secreted in the epididymis and bind to the sperm surface. oup.comscispace.com The high expression of β-defensins like DEFB118 in the epididymal caput and corpus suggests their important role in this developmental process. researchgate.netoup.com While the precise mechanisms are still under investigation, the interaction of these proteins with the sperm is considered essential for their functional maturation. nih.govtandfonline.com Some studies suggest that β-defensins may have roles in sperm motility and capacitation. scbt.comnih.gov

Presence on Sperm Surface and in Epididymal Lumen

DEFB118 is highly and specifically expressed in the epididymis. uniprot.orguniprot.org It is most abundant in the epithelium of the caput epididymidis and is present in the epididymal lumen. uniprot.orgoup.com As sperm pass through the epididymis, DEFB118 binds to their surface. oup.comscispace.combioscientifica.com This coating of DEFB118 on the sperm is a non-damaging interaction that is thought to be key to its protective and maturation-related functions. oup.com

Participation in Mucosal Defense Systems

The role of DEFB118 extends beyond the reproductive tract to various mucosal surfaces, where it contributes to innate immunity and the modulation of inflammatory responses.

Intestinal Mucosal Immunity and Anti-Inflammatory Effects

In the intestine, DEFB118 plays a role in defending against enteric pathogens and exhibits anti-inflammatory properties. nih.govnih.gov It has been shown to inhibit the adhesion of E. coli to intestinal epithelial cells. genecards.orguniprot.org Furthermore, DEFB118 can alleviate inflammation and injury in intestinal epithelial cells challenged with enterotoxigenic E. coli (ETEC). nih.govresearchgate.net It achieves this by inhibiting the NF-κB signaling pathway, which in turn reduces the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and decreases cell apoptosis. nih.govnih.govresearchgate.net This suggests that DEFB118 can act as a novel anti-inflammatory agent in the gut. nih.gov The peptide's ability to bind with high affinity to bacterial lipopolysaccharides (LPS) may also contribute to its immunoregulatory function by neutralizing this potent inflammatory molecule. genecards.orguniprot.orgnih.gov Some studies have noted that altered expression of β-defensins may be associated with inflammatory bowel diseases such as Crohn's disease. karger.comfrontiersin.orgfrontiersin.org

Summary of DEFB118's Anti-Inflammatory Effects in the Intestine:

Effect Mechanism Key Cytokines Affected
Alleviates ETEC-induced inflammation Inhibition of NF-κB signaling pathway ↓ IL-1β, ↓ IL-6, ↓ TNF-α
Reduces intestinal epithelial cell apoptosis Downregulation of caspases 3, 8, and 9 -
Neutralizes bacterial endotoxins High-affinity binding to Lipopolysaccharide (LPS) -

Based on findings from in vitro studies on intestinal epithelial cells. nih.govnih.govresearchgate.netnih.gov

Oral Mucosal Defense against Fungal Pathogens

DEFB118 is also involved in the innate immune defense of the oral cavity, particularly against the opportunistic fungal pathogen Candida albicans. nih.govscielo.br Oral fibroblasts and keratinocytes constitutively express DEFB118, and its expression is significantly increased in response to C. albicans. nih.govnih.govresearchgate.net This induction is triggered by components of the fungal cell wall, such as β-glucan. nih.govscielo.br Recombinant DEFB118 has demonstrated direct, dose-dependent fungicidal activity against C. albicans, though it appears less effective against other species like C. glabrata. nih.govscielo.br This suggests that DEFB118, produced by oral mucosal cells, is an important factor in the local immune response to oral candidiasis. nih.govnih.gov

Research Methodologies and Experimental Models in Beta Defensin 118 Studies

Recombinant Protein Production and Characterization

Due to the low natural abundance of DEFB118 in human tissues, obtaining the peptide directly is not commercially viable. nih.gov Therefore, researchers depend on recombinant protein production techniques to generate the quantities needed for thorough characterization and functional assays. nih.gov

The most common method for producing DEFB118 is through heterologous expression in the bacterium Escherichia coli (E. coli). nih.govnih.gov This system is favored for its rapid growth, high yield, and well-understood genetics.

The process typically involves synthesizing the DEFB118 gene and cloning it into a suitable expression vector, such as pET32a. nih.gov This recombinant plasmid is then transformed into a specific E. coli strain, like E. coli Rosetta (DE3), which is optimized for expressing proteins from pET vectors. nih.govnih.gov To facilitate purification, the recombinant protein is often designed with a polyhistidine tag (His-tag). abgenex.comraybiotech.com

Protein expression is induced by adding Isopropyl β-d-1-thiogalactopyranoside (IPTG) to the bacterial culture. nih.govnih.gov Studies have optimized induction conditions, finding that a 4-hour induction period with 1.0 mM IPTG at 28°C can yield over 250 μg/mL of DEFB118 protein. nih.govresearchgate.net After induction, the bacterial cells are harvested by centrifugation and lysed to release the crude protein. nih.gov

Once the crude protein is extracted, it undergoes purification. For His-tagged proteins, Ni²⁺-IDA (Immobilized Divalent Metal Ion Affinity) chromatography is a standard and effective method. nih.govresearchgate.net The purity of the resulting protein is often assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which also allows for the estimation of its molecular weight. abgenex.comraybiotech.com Recombinant human DEFB118 fused with a tag has an estimated molecular mass of around 13.8 kDa to 30 kDa, depending on the fusion partner. nih.govabgenex.comraybiotech.com

Following purification, several analytical techniques are employed to confirm the identity and structural integrity of the protein:

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF/TOF) mass spectrometry is used to verify the amino acid sequence of the recombinant DEFB118, ensuring it matches the expected sequence of the human peptide. nih.govresearchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy: This technique is used to study the secondary structure of the peptide. genecards.orgnih.gov CD analysis helps determine the presence of structural elements like α-helices and β-sheets, which are crucial for the peptide's biological function. genecards.orgnih.gov These structural studies are often performed in different environments, such as in aqueous buffers or with membrane-mimicking agents, to understand conformational changes upon interaction with bacterial membranes. nih.gov

In vitro Assays for Functional Characterization

A range of in vitro assays are used to determine the biological functions of DEFB118, particularly its antimicrobial and immunomodulatory properties.

The antimicrobial efficacy of DEFB118 is quantified using susceptibility tests. The most common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). nih.govbiorxiv.orgpeerj.com The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth after a set incubation period. nih.govbiorxiv.org

DEFB118 has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govuniprot.org The MIC is determined by incubating various concentrations of the peptide with a standardized number of bacteria (e.g., 1 × 10⁵ Colony Forming Units/mL) for 16-20 hours and measuring the optical density to assess growth. nih.govbiorxiv.org

Table 1: Minimum Inhibitory Concentration (MIC) of Recombinant Human Beta-Defensin 118 Against Various Bacterial Strains

Bacterial StrainGram StainMIC (mg/L or µg/mL)Reference
Escherichia coli K88Negative4 mg/L nih.gov
Escherichia coli DH5αNegative4 mg/L nih.gov
Salmonella typhimuriumNegative8 mg/L nih.gov
Staphylococcus aureusPositive4 µg/mL nih.gov
Bacillus subtilisPositive4 µg/mL nih.gov

Note: mg/L is equivalent to µg/mL.

To investigate the immunomodulatory functions of DEFB118, researchers utilize various cell culture models. These models help elucidate how DEFB118 influences cellular responses during inflammation and infection.

Macrophage Cell Lines: The RAW264.7 macrophage cell line is used to study the peptide's effect on inflammatory responses. nih.gov For instance, studies have shown that a truncated form of DEFB118 can bind with high affinity to Lipopolysaccharide (LPS), a major component of Gram-negative bacteria. genecards.orgnih.gov This binding inhibits the LPS-induced secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in RAW264.7 cells. genecards.orgnih.gov

Epithelial Cell Lines: Intestinal and oral epithelial cells are critical for mucosal defense. The porcine jejunum epithelial cell line (IPEC-J2) is a key model for studying the effects of DEFB118 on gut health. nih.govnih.gov Research shows that DEFB118 can protect IPEC-J2 cells from enterotoxigenic E. coli (ETEC) challenge by increasing cell viability, reducing the expression of inflammatory cytokines (IL-1β, IL-6, TNF-α), and decreasing apoptosis. nih.govnih.gov This protective effect is partly mediated through the inhibition of the NF-κB signaling pathway. nih.gov Similarly, oral immortalized fibroblasts (GT1) and oral keratinocytes have been used to show that DEFB118 expression is induced by Candida albicans and that the recombinant protein has antifungal properties. scielo.brusp.br

The ability of DEFB118 to interfere with the initial stages of infection is also a key area of research. Studies have shown that DEFB118 inhibits the adhesion of E. coli to intestinal epithelial enterocytes. genecards.orguniprot.org This is a critical function, as bacterial adhesion is the first step toward colonization and subsequent infection. helsinki.fi

The mechanism often involves direct interaction with the bacterial surface. DEFB118 has been found to cause rapid permeabilization of both the outer and inner membranes of E. coli, leading to significant morphological changes on the bacterial surface. nih.govuniprot.org By disrupting membrane integrity, DEFB118 not only kills the bacteria but also likely hinders their ability to form biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.govmdpi.com While direct assays on DEFB118's effect on biofilm mass are not extensively detailed, its mechanism of disrupting bacterial membranes is a known strategy for preventing biofilm formation. nih.govfrontiersin.org

Gene Expression Analysis (e.g., RT-qPCR, Microarray)

The investigation of beta-defensin 118 (DEFB118) gene expression is pivotal to understanding its role in host defense and immune modulation. Researchers primarily employ two powerful molecular techniques: reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and microarray analysis.

RT-qPCR stands as a cornerstone for quantifying DEFB118 mRNA levels in various tissues and cells. This highly sensitive and specific method allows for the precise measurement of gene expression changes in response to different stimuli. For instance, RT-qPCR has been instrumental in demonstrating the upregulation of DEFB118 expression in porcine intestinal epithelial cells (IPEC-J2) and oral immortalized fibroblasts (GT1) following challenges with pathogens like enterotoxigenic Escherichia coli (ETEC) and Candida albicans. nih.govscielo.brnih.gov This technique is also used to validate findings from broader screening methods like microarrays. nih.govnih.gov Studies have confirmed the expression of DEFB118 in various tissues, including the epididymis, testis, pancreas, and oral mucosal cells, through RT-PCR. scielo.brusp.brphysiology.org

Microarray analysis offers a high-throughput approach to survey the expression of thousands of genes simultaneously, providing a comprehensive view of the transcriptional landscape. In the context of DEFB118 research, cDNA microarrays have been utilized to identify defensin (B1577277) genes, including DEFB118, that are induced in oral fibroblasts upon exposure to heat-killed C. albicans. nih.govnih.gov This approach allows for the discovery of novel regulatory pathways and the identification of co-expressed genes, offering insights into the broader biological processes involving DEFB118. nih.gov For example, a microarray analysis of oral fibroblasts exposed to heat-killed C. albicans revealed the upregulation of DEFB118, alongside other defensins like DEFB129 and DEFA1. nih.govnih.gov

These gene expression analysis techniques are often used in concert to build a robust understanding of DEFB118 regulation. Microarrays can first identify DEFB118 as a gene of interest in a large-scale screen, and then RT-qPCR is used for more targeted and quantitative validation of its expression changes under specific experimental conditions.

Apoptosis and Cell Viability Assays

Understanding the influence of beta-defensin 118 on cell survival and programmed cell death (apoptosis) is crucial for elucidating its immunomodulatory functions. Researchers employ a variety of assays to assess these cellular processes.

Cell Viability Assays , such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to evaluate the effect of DEFB118 on the metabolic activity of cells, which is an indicator of cell viability. nih.gov Studies have shown that pretreatment with DEFB118 can significantly increase the viability of porcine intestinal epithelial cells (IPEC-J2) when they are challenged with enterotoxigenic E. coli (ETEC). nih.govresearchgate.net This suggests a protective role for DEFB118 in maintaining intestinal epithelial integrity during infection.

Apoptosis Assays are employed to quantify the extent of programmed cell death. One common method is flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide (PI). This technique can distinguish between early apoptotic, late apoptotic, and necrotic cells. Research has demonstrated that ETEC challenge increases the rate of both early and total apoptosis in IPEC-J2 cells; however, pretreatment with DEFB118 significantly reduces this effect. nih.gov

Furthermore, the molecular machinery of apoptosis is investigated by examining the expression of key apoptosis-related genes. The expression levels of caspases, which are proteases that execute apoptosis, are often measured. It has been shown that DEFB118 downregulates the expression of crucial apoptosis-related genes such as caspase 3, caspase 8, and caspase 9 in IPEC-J2 cells exposed to ETEC. nih.gov This indicates that DEFB118 can interfere with the signaling pathways that lead to cell death. The reduction in apoptosis in intestinal epithelial cells exposed to an E. coli challenge was a significant finding. scielo.br

These assays collectively provide strong evidence for the anti-apoptotic and pro-survival activities of DEFB118, particularly in the context of bacterial infections of the intestinal epithelium.

In vivo Animal Models

Infection Models to Study Host Defense and Inflammation (e.g., Mice with Enterotoxigenic E. coli Challenge)

To investigate the protective effects of beta-defensin 118 in a whole-organism context, researchers utilize in vivo animal models of infection. A prominent model involves challenging mice with enterotoxigenic Escherichia coli (ETEC), a significant cause of diarrheal disease. nih.gov This model allows for the assessment of DEFB118's impact on host defense, inflammation, and intestinal integrity during a bacterial infection. nih.govresearchgate.net

In a typical experimental setup, mice are infected with ETEC and may be treated with DEFB118. nih.gov Researchers then evaluate a range of physiological and molecular parameters to determine the peptide's efficacy. Studies have shown that ETEC infection in mice leads to increased fecal scores and elevated serum levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov However, treatment with DEFB118 has been found to significantly reduce these markers of inflammation. nih.gov

Furthermore, the ETEC challenge in mice results in increased serum concentrations of D-lactic acid, C-reactive protein (CRP), creatinine (B1669602) (CREA), and urea, indicating intestinal injury and systemic effects. nih.gov Administration of DEFB118 has been demonstrated to significantly decrease the serum concentrations of these molecules. nih.gov

Histological analysis of tissues from these infection models provides further insights. DEFB118 treatment has been shown to alleviate tissue damage in the spleen and improve intestinal morphology by increasing the villus height in the duodenum and ileum of ETEC-challenged mice. nih.gov It also enhances the localization and abundance of the tight junction protein ZO-1 in the jejunal epithelium, indicating improved intestinal barrier function. nih.gov

At the molecular level, analysis of intestinal tissue from these models has revealed that DEFB118 decreases the expression of critical genes involved in mucosal inflammatory responses, including NF-κB, TLR4, IL-1β, and TNF-α, as well as the apoptosis-related gene caspase 3. nih.gov Conversely, DEFB118 upregulates the expression of genes important for mucosal function, such as mucin1 (MUC1) and sodium-glucose transporter-1 (SGLT-1). nih.gov These findings from ETEC-challenged mouse models underscore the therapeutic potential of DEFB118 in mitigating the detrimental effects of bacterial-induced intestinal inflammation and injury. nih.govresearchgate.net

Table of Research Findings in ETEC-Challenged Mouse Model

Parameter MeasuredEffect of ETEC InfectionEffect of DEFB118 TreatmentReference
Fecal ScoreIncreasedDecreased nih.gov
Serum IL-6IncreasedDecreased nih.gov
Serum TNF-αIncreasedDecreased nih.gov
Serum D-lactic acidIncreasedDecreased nih.gov
Serum C-reactive protein (CRP)IncreasedDecreased nih.gov
Serum Creatinine (CREA)IncreasedDecreased nih.gov
Serum UreaIncreasedDecreased nih.gov
Spleen Tissue DamageIncreasedAlleviated nih.gov
Intestinal Villus Height-Increased nih.gov
ZO-1 Abundance-Improved nih.gov
NF-κB Gene ExpressionIncreasedDecreased nih.gov
TLR4 Gene ExpressionIncreasedDecreased nih.gov
IL-1β Gene ExpressionIncreasedDecreased nih.gov
TNF-α Gene ExpressionIncreasedDecreased nih.gov
Caspase 3 Gene ExpressionIncreasedDecreased nih.gov
MUC1 Gene Expression-Upregulated nih.gov
SGLT-1 Gene Expression-Upregulated nih.gov

Future Directions and Unexplored Research Avenues for Beta Defensin 118

Detailed Elucidation of Receptor Interactions and Downstream Signaling

A primary avenue for future research is the definitive identification of host cell receptors for DEFB118 and the detailed mapping of the subsequent intracellular signaling pathways. While DEFB118 is known to bind with high affinity to bacterial lipopolysaccharides (LPS), thereby neutralizing their pro-inflammatory effects, its direct interactions with host cells are less understood. genecards.orguniprot.org Studies have shown that DEFB118 can suppress the NF-κB signaling pathway in intestinal epithelial cells, leading to a reduction in inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov

However, the specific cell surface receptors that DEFB118 may engage to initiate these anti-inflammatory effects have not been identified. Future investigations should employ techniques such as affinity chromatography, yeast two-hybrid screening, and co-immunoprecipitation with DEFB118 as bait to isolate and identify binding partners on host immune and epithelial cells. Other beta-defensins are known to interact with chemokine receptors like CCR6, making this receptor family a logical starting point for investigation. researchgate.netnih.gov

Once a receptor is identified, downstream signaling cascades can be meticulously mapped. While the inhibition of NF-κB is a known outcome, the involvement of other crucial pathways, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38), remains to be explored. Phosphoproteomic analyses of cells stimulated with DEFB118 would provide an unbiased, global view of the signaling networks it modulates. A thorough understanding of these receptor-ligand interactions and signaling events is fundamental to harnessing the immunomodulatory potential of DEFB118.

Investigation of Post-Translational Modifications and their Functional Impact

The biological activity of peptides is often finely tuned by post-translational modifications (PTMs). For DEFB118, it is established that its three-dimensional structure, which is indispensable for its antimicrobial activity, is stabilized by three intramolecular disulfide bridges. genecards.org Beyond this, the landscape of DEFB118 PTMs is largely unexplored. Databases suggest the potential for at least one O-linked glycosylation site, but this has not been experimentally verified. genecards.org

Future research must focus on the comprehensive identification of PTMs on native DEFB118 using advanced mass spectrometry techniques. Other defensins are known to undergo modifications such as proteolysis, amidation, and ADP-ribosylation, which can significantly alter their function. researchgate.net For example, the antimicrobial activity of human beta-defensin 1 is activated by the reduction of its disulfide bonds in specific environments. nih.gov

It is crucial to investigate whether DEFB118 undergoes similar modifications and how they impact its functions. This includes assessing how glycosylation or other modifications might affect its:

Antimicrobial potency and spectrum.

Ability to bind and neutralize LPS.

Interaction with potential host cell receptors.

Stability and resistance to proteolysis in biological fluids.

Understanding the PTM profile of DEFB118 will provide critical insights into how its activity is regulated in vivo.

Comparative Studies Across Species to Understand Evolutionary Conservation and Divergence

DEFB118 is part of a beta-defensin gene cluster on human chromosome 20 and shows a high degree of sequence conservation among primates. nih.govwikipedia.org The amino acid sequence in humans is over 97% identical to that found in species like the chimpanzee (Pan troglodytes), gorilla (Gorilla gorilla), and gibbon (Nomascus leucogenys). nih.govresearchgate.net An ortholog, Defb21, has also been characterized in the mouse. physiology.org The evolution of beta-defensin genes is often driven by gene duplication and positive selection, suggesting adaptation to different pathogenic pressures. physiology.org

Future comparative studies should expand to a broader range of mammalian species to construct a more complete evolutionary history of DEFB118. By comparing the gene structure, expression patterns in tissues (particularly in the reproductive and intestinal tracts), and functional attributes of DEFB118 orthologs, researchers can gain insight into which functions are evolutionarily conserved and which have diverged. For instance, comparing the antimicrobial spectrum of human DEFB118 against that of its rodent ortholog could reveal adaptations to species-specific pathogens. This evolutionary perspective is vital for understanding the fundamental roles of DEFB118 and for the appropriate use of animal models in its study.

SpeciesOrtholog/HomologSequence Identity to Human DEFB118
Chimpanzee (Pan troglodytes)DEFB118>97%
Gorilla (Gorilla gorilla)DEFB118>97%
Gibbon (Nomascus leucogenys)DEFB118>97%
Rhesus MacaqueDEFB118High
MouseDefb21Lower

Exploration of Interactions with Commensal Microbiota and Dysbiosis

The intestinal epithelium is in constant dialogue with a vast community of commensal microorganisms. Beta-defensins are key players in this relationship, helping to shape the microbial landscape, maintain homeostasis, and prevent pathogenic overgrowth. frontiersin.orgfrontiersin.org Altered expression of beta-defensins is linked to dysbiosis and inflammatory conditions like Inflammatory Bowel Disease (IBD). frontiersin.org

While the general role of the defensin (B1577277) family in managing the microbiome is appreciated, the specific contribution of DEFB118 remains a significant knowledge gap. Future research should directly investigate the interplay between DEFB118 and the commensal microbiota. Key research questions include:

Does DEFB118 selectively inhibit the growth of certain commensal species while sparing others?

How does the expression of DEFB118 in the gut change in response to specific commensal bacteria or their metabolic byproducts?

What is the expression level of DEFB118 in states of dysbiosis, and could its dysregulation be a contributing factor to diseases like IBD?

These questions can be addressed using in vitro co-culture systems with prominent gut commensals and in vivo studies using gnotobiotic (germ-free) animal models colonized with specific bacterial consortia.

Advanced Structural Biology Approaches to Inform Mechanism of Action

The function of a protein is intrinsically linked to its three-dimensional structure. Currently, the structure of DEFB118 is understood through predictive modeling, which shows a classic beta-defensin fold characterized by a three-stranded antiparallel beta-sheet stabilized by the conserved disulfide bond pattern. nih.govnih.gov This structure is critical for its ability to disrupt microbial membranes. frontiersin.org

A significant leap forward would be the determination of a high-resolution experimental structure of DEFB118 using techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies would provide precise details of its molecular architecture. Furthermore, solving the structure of DEFB118 in complex with its binding partners—such as bacterial LPS or a potential host receptor—would be particularly illuminating. This would reveal the specific molecular interactions that govern its antimicrobial and immunomodulatory activities, providing a blueprint for the rational design of synthetic peptide analogs with enhanced stability or targeted activity.

Potential as a Biomarker for Specific Physiological States or Pathological Conditions

The expression pattern of a protein can make it a useful biomarker for diagnosis or prognosis. DEFB118 exhibits a highly specific expression pattern, being found at high levels in the male reproductive tract, particularly the epididymis, where it binds to sperm and is thought to provide antimicrobial protection. nih.govnih.govuniprot.org Its expression has also been shown to be induced in oral fibroblasts and keratinocytes in response to pathogens like Candida albicans. scielo.brnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.